2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide
Description
2-{[(4-Fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-fluorophenyl sulfonyl group attached to an anilino moiety and a 4-methoxyphenyl acetamide chain. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-19-11-9-17(10-12-19)23-21(25)15-24(18-5-3-2-4-6-18)29(26,27)20-13-7-16(22)8-14-20/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGVPUQHLHZMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Structural Insights :
- Sulfonamide vs. Heterocyclic Cores: The target compound’s sulfonamide-anilino group distinguishes it from analogues with quinazoline (compound 38) or thiazole cores (compound 20). These heterocycles may enhance binding to enzymes like MMPs or kinases .
Physicochemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- The target compound’s predicted high melting point (~280–310°C) aligns with sulfonamide-containing analogues (e.g., compound 15: 269–270°C ), likely due to strong intermolecular hydrogen bonding.
- Molecular weights of analogues range from ~200–470 g/mol, with the target likely falling in the higher range due to its bulky substituents.
Anticancer Potential:
- Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) demonstrated notable activity against HCT-1, SF268, and MCF-7 cell lines . The target compound’s sulfonamide group may similarly inhibit cancer cell proliferation.
- Thiazole derivatives (e.g., compound 20) showed MMP inhibitory activity, suggesting anti-inflammatory applications .
Q & A
Q. What are the recommended synthetic routes for 2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: The synthesis involves sequential sulfonylation and acetylation steps:
- Step 1: React 4-fluoroaniline with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine, 0–5°C, 2 hours) to form the sulfonamide intermediate .
- Step 2: Couple the intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide in DMF at 80°C for 12 hours via nucleophilic substitution .
Optimization Strategies: - Use anhydrous solvents and inert gas (N₂/Ar) to suppress hydrolysis.
- Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Table 1: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | 0–5 | DCM | Pyridine | 65–75% |
| 2 | 80 | DMF | None | 50–60% |
Q. What spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?
- Answer:
- 1H/13C NMR: Confirm aromatic proton environments (e.g., fluorophenyl δ 7.2–7.8 ppm, methoxyphenyl δ 3.8 ppm for OCH3) .
- IR Spectroscopy: Identify sulfonyl (S=O stretch at 1350–1150 cm⁻¹) and amide (C=O at 1650 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (theoretical m/z 429.12) .
- HPLC: Assess purity (>95% using C18 column, acetonitrile/water 60:40) .
Q. How can researchers evaluate the in vitro biological activity of this compound against cancer cell lines?
- Answer: MTT Assay Protocol:
Culture cancer cell lines (e.g., MCF-7, PC-3) in RPMI-1640 medium with 10% FBS .
Treat cells with compound concentrations (1–100 μM) for 48 hours.
Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO.
Measure absorbance at 570 nm; calculate IC50 using nonlinear regression .
Table 2: Representative Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 12.3 | |
| PC-3 | 8.7 |
Advanced Research Questions
Q. What strategies can address discrepancies in reported biological activities across different studies?
- Answer:
- Standardize Assay Conditions: Control variables like cell passage number, serum batch, and incubation time .
- Validate Compound Purity: Re-test activity after HPLC purification to exclude impurity effects .
- Meta-Analysis: Pool data from multiple studies using random-effects models to quantify heterogeneity .
Q. How can computational methods predict the interaction between this compound and biological targets such as kinases or GPCRs?
- Answer:
- Molecular Docking: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding mode persistence .
- QSAR Modeling: Develop models using descriptors like logP and topological polar surface area to predict activity .
Q. What are the key challenges in developing derivatives of this compound with enhanced pharmacokinetic properties, and how can they be methodologically addressed?
- Answer: Challenges:
- Low aqueous solubility (<10 μg/mL) due to hydrophobic aryl groups .
- Rapid hepatic metabolism (CYP3A4-mediated oxidation of methoxyphenyl) .
Solutions:
- Prodrug Design: Introduce phosphate esters at the acetamide group to improve solubility .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release .
- Metabolic Stability Assays: Incubate with human liver microsomes; quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
